molecular formula C10H8BrN3 B14835796 5-Bromo-N-(pyridin-3-YL)pyridin-3-amine

5-Bromo-N-(pyridin-3-YL)pyridin-3-amine

Cat. No.: B14835796
M. Wt: 250.09 g/mol
InChI Key: MMRYXZJXBPGCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(pyridin-3-YL)pyridin-3-amine is an organic compound belonging to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and an amine group at the 3rd position of the pyridine ring, with another pyridine ring attached at the nitrogen atom of the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(pyridin-3-YL)pyridin-3-amine can be efficiently achieved through palladium-catalyzed Suzuki cross-coupling reactions. This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like ethanol or water, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(pyridin-3-YL)pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

    Oxidation and Reduction Reactions: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Coupling Reactions: Reagents include arylboronic acids, palladium catalysts, and bases like potassium carbonate. The reactions are typically carried out in solvents such as ethanol or water at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Coupling Reactions: Products are more complex molecules with extended aromatic systems.

    Oxidation and Reduction Reactions: Products include nitroso, nitro, secondary, and tertiary amines.

Scientific Research Applications

5-Bromo-N-(pyridin-3-YL)pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(pyridin-3-YL)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the functional groups present. For example, it may inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation . The exact mechanism of action can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

5-Bromo-N-(pyridin-3-YL)pyridin-3-amine is unique due to its specific substitution pattern and the presence of two pyridine rings This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

5-bromo-N-pyridin-3-ylpyridin-3-amine

InChI

InChI=1S/C10H8BrN3/c11-8-4-10(7-13-5-8)14-9-2-1-3-12-6-9/h1-7,14H

InChI Key

MMRYXZJXBPGCAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=CC(=CN=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.